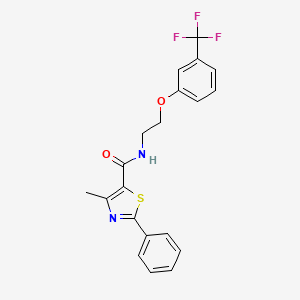
4-methyl-2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiazole-5-carboxamide is an organic compound known for its unique chemical structure, characterized by a thiazole ring fused with several other functional groups. This compound is significant due to its applications in various scientific fields, such as medicinal chemistry and organic synthesis.
Mécanisme D'action
Target of Action
The primary target of this compound is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.
Mode of Action
The compound acts as a PPAR agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPAR, activating it to regulate gene expression.
Biochemical Pathways
The activation of PPARs leads to the transcription of specific genes involved in energy metabolism, including lipid metabolism, glucose homeostasis, and cell proliferation . The compound’s interaction with PPARs can influence these biochemical pathways, leading to changes in cellular metabolism and function.
Pharmacokinetics
The presence of the trifluoromethyl group is known to play a significant role in pharmaceuticals, affecting the compound’s stability, reactivity, and lipophilicity . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The activation of PPARs by the compound can lead to a variety of cellular effects. For instance, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiazole-5-carboxamide can be synthesized through a multi-step reaction involving the following steps:
Formation of Thiazole Ring: : This is typically initiated by reacting a halogenated derivative with a thioamide.
Incorporation of Phenyl and Methyl Groups: : Further modification includes the addition of phenyl and methyl groups via Friedel-Crafts acylation.
Addition of Trifluoromethyl Group: : Introduction of the trifluoromethyl phenoxy group is achieved through nucleophilic substitution.
Industrial Production Methods
Industrial production methods often employ batch reactors, where precise control of temperature and reactant concentrations ensures the high yield and purity of the final compound. Advanced techniques like Continuous Flow Chemistry may also be utilized for improved efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically facilitated by oxidizing agents like potassium permanganate.
Reduction: : It is susceptible to reduction reactions, often using hydride donors like lithium aluminium hydride.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Various alkyl halides, sodium hydride as a base.
Major Products
From Oxidation: : Carboxylic acids and ketones.
From Reduction: : Primary and secondary alcohols.
From Substitution: : A range of substituted thiazoles depending on the reagents used.
Applications De Recherche Scientifique
This compound finds extensive use in scientific research, particularly in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Inhibitor studies due to its potential to interact with various biological targets.
Medicine: : Potential therapeutic applications due to its unique chemical structure.
Industry: : Used in the synthesis of advanced materials and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-phenyl-N-(2-(3-chlorophenoxy)ethyl)thiazole-5-carboxamide
4-Methyl-2-phenyl-N-(2-(3-fluorophenoxy)ethyl)thiazole-5-carboxamide
Uniqueness
The presence of the trifluoromethyl group distinguishes it from other similar compounds, imparting enhanced stability and lipophilicity, leading to distinct biological and chemical properties.
This detailed exploration should provide a comprehensive understanding of 4-methyl-2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiazole-5-carboxamide
Propriétés
IUPAC Name |
4-methyl-2-phenyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c1-13-17(28-19(25-13)14-6-3-2-4-7-14)18(26)24-10-11-27-16-9-5-8-15(12-16)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVZRHMHRLDJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B2958560.png)
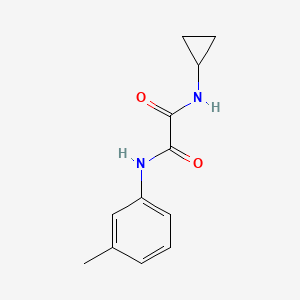
![ethyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate](/img/structure/B2958562.png)
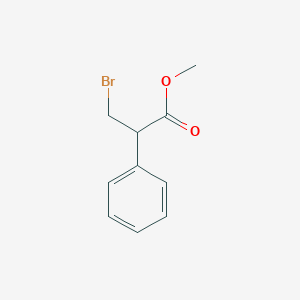
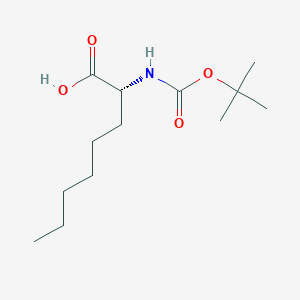
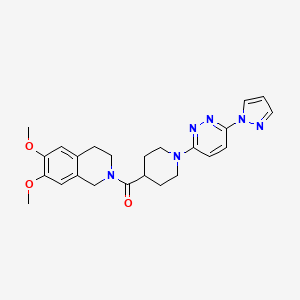
![5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde](/img/structure/B2958571.png)
![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2958575.png)
![methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate](/img/structure/B2958577.png)
![5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2958578.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2958579.png)
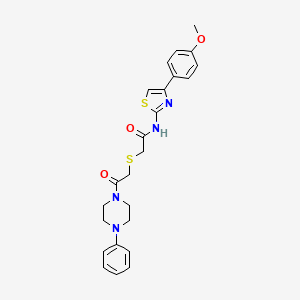
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958582.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B2958583.png)
